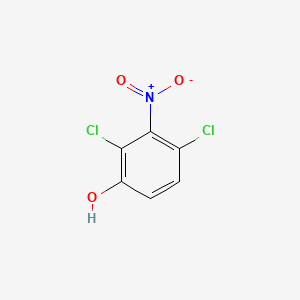

2,4-Dichloro-3-nitrophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO3/c7-3-1-2-4(10)5(8)6(3)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNRZGZHZYONRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40608286 | |

| Record name | 2,4-Dichloro-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38902-87-3 | |

| Record name | 2,4-Dichloro-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-3-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Dichloro-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,4-Dichloro-3-nitrophenol. Due to the limited availability of experimental data for this specific isomer, this document also includes data for structurally related compounds to offer a comparative context. All quantitative data is summarized in structured tables for ease of reference. Detailed experimental protocols for key analytical techniques are also provided.

Core Physical and Chemical Properties

This compound is a halogenated and nitrated aromatic compound. Its chemical structure, featuring two chlorine atoms and a nitro group on a phenol backbone, dictates its reactivity and physical characteristics.

Table 1: Physical Properties of this compound and Related Isomers

| Property | This compound | 2,4-Dichloro-6-nitrophenol | 2,4-Dichloro-5-nitrophenol |

| Molecular Formula | C₆H₃Cl₂NO₃[1] | C₆H₃Cl₂NO₃ | C₆H₃Cl₂NO₃ |

| Molecular Weight | 208.00 g/mol [1] | 207.999 g/mol | 208.00 g/mol |

| Appearance | White crystalline solid[1] | Yellow crystalline solid | Not specified |

| Melting Point | 87 °C or 130-132 °C (conflicting reports) | 125-128 °C | 118-120 °C |

| Boiling Point | ~360 °C (estimated)[1] | Not specified | Not specified |

| Solubility | Slightly soluble in water; Soluble in ether, benzene, methylene chloride[1] | Not specified | Not specified |

| pKa | Not experimentally determined (Predicted for a related compound: 4.84)[2] | 4.75 | Not specified |

Spectroscopic Data

Table 2: Predicted and Comparative Spectroscopic Data

| Spectroscopic Technique | Predicted/Comparative Data for this compound |

| ¹H NMR | Aromatic protons are expected in the range of 7.0-8.5 ppm. The exact chemical shifts and coupling constants will be influenced by the positions of the chloro and nitro groups. |

| ¹³C NMR | Aromatic carbons are expected in the range of 110-160 ppm. Carbons attached to the nitro group will be shifted downfield, while those attached to chlorine atoms will also experience a downfield shift. The carbon bearing the hydroxyl group is expected around 150-160 ppm. |

| IR Spectroscopy | Expected characteristic peaks include: O-H stretching (broad, ~3200-3600 cm⁻¹), N-O stretching (asymmetric and symmetric, ~1500-1550 cm⁻¹ and ~1300-1350 cm⁻¹), C-Cl stretching (~600-800 cm⁻¹), and aromatic C-H and C=C stretching. |

| UV-Vis Spectroscopy | Phenolic compounds typically exhibit absorption maxima in the UV region. The presence of the nitro group is expected to shift the absorption to longer wavelengths (bathochromic shift). |

Synthesis and Reactivity

The synthesis of this compound can be approached through the nitration of 2,4-dichlorophenol. The directing effects of the hydroxyl and chloro substituents will influence the position of nitration. The reactivity of this compound is characterized by the interplay of its functional groups: the acidic phenol, the electron-withdrawing nitro group, and the deactivating but ortho-, para-directing chlorine atoms in electrophilic aromatic substitution (though further substitution is generally difficult).

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are scarce, evidence from related dichlorophenols and nitrophenols suggests potential for endocrine disruption. Specifically, some of these compounds have been shown to interfere with thyroid hormone signaling and exhibit estrogenic or anti-androgenic effects.[3][4][5][6][7][8][9] The genotoxicity of some dichlorinated compounds has also been reported.[10][11][12]

Based on the known mechanisms of thyroid hormone disruption by structurally similar chemicals, a hypothetical signaling pathway illustrating the potential interference of this compound is presented below. This diagram is a logical representation of a possible mechanism and should be considered as a basis for further experimental investigation.

Caption: Hypothetical mechanism of thyroid hormone signaling disruption by this compound.

Experimental Protocols

The following are detailed, generalized methodologies for the determination of the key physical and chemical properties discussed in this guide.

Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered. A capillary tube, sealed at one end, is tapped into the powder to pack a small sample (2-3 mm in height) at the bottom.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated instrument).

-

Measurement: The apparatus is heated slowly (1-2 °C per minute) as the temperature approaches the expected melting point. The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.

References

- 1. chembk.com [chembk.com]

- 2. 2,4-Dichloro-3-methyl-6-nitrophenol CAS#: 39549-27-4 [m.chemicalbook.com]

- 3. 2,4-Dichlorophenol Shows Estrogenic Endocrine Disruptor Activity by Altering Male Rat Sexual Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4-Dichlorophenol Shows Estrogenic Endocrine Disruptor Activity by Altering Male Rat Sexual Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. endocrine.org [endocrine.org]

- 6. Endocrine Disrupting Chemicals — Switch Natural [switchnatural.com]

- 7. Thyroid disrupting chemicals: mechanisms and mixtures. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Thyroid disruption: mechanism and clinical implications in human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2,3-Dichloronitrobenzene (3209-22-1) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 11. Genotoxic activity of 1,3-dichloropropene in a battery of in vivo short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Genotoxicity and Related Effects - Report on Carcinogens Monograph on Trichloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2,4-Dichloro-3-nitrophenol (CAS: 38902-87-3)

Disclaimer: Information regarding the specific biological activity, mechanism of action, and detailed experimental protocols for the synthesis of 2,4-Dichloro-3-nitrophenol (CAS: 38902-87-3) is limited in publicly available scientific literature. This guide provides a summary of available data on its physicochemical properties, safety, and general synthesis context. The lack of specific biological data precludes the creation of signaling pathway diagrams and a detailed analysis of its role in drug development.

Introduction

This compound is a chlorinated and nitrated phenol derivative. While nitrophenols as a class are important intermediates in the synthesis of dyes, pesticides, and pharmaceuticals, the specific isomer this compound is not extensively characterized in scientific literature.[1][2] This document collates the available information on this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is primarily sourced from comprehensive chemical databases.[1]

| Property | Value | Source |

| CAS Number | 38902-87-3 | |

| Molecular Formula | C₆H₃Cl₂NO₃ | |

| Molecular Weight | 208.00 g/mol | |

| IUPAC Name | This compound | |

| Appearance | White crystalline solid | [1] |

| Melting Point | 130-132 °C | [1] |

| Boiling Point | ~360 °C | [1] |

| Solubility | Slightly soluble in water; Soluble in ether, benzene, and methylene chloride. | [1] |

| SMILES | C1=CC(=C(C(=C1O)Cl)--INVALID-LINK--[O-])Cl | |

| InChIKey | GLNRZGZHZYONRE-UHFFFAOYSA-N |

Synthesis and Chemical Reactions

A plausible, though unverified, synthetic route could involve the direct nitration of 2,4-dichlorophenol. The challenge in such a reaction is controlling the regioselectivity of the nitration to favor the introduction of the nitro group at the 3-position, as the hydroxyl and chloro substituents will direct incoming electrophiles to other positions on the aromatic ring. Separation of the desired 3-nitro isomer from other resulting isomers, such as 2,4-dichloro-6-nitrophenol and 2,4-dichloro-5-nitrophenol, would be a critical and potentially difficult step.

Conceptual Experimental Workflow for Nitration of Dichlorophenol:

Caption: Conceptual workflow for the synthesis of dichloronitrophenols.

Toxicological Profile and Safety

This compound is classified as a hazardous substance. The available GHS hazard statements indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area or a fume hood.[1]

Summary of GHS Hazard Classifications:

| Hazard Class | Category |

| Acute Toxicity, Oral | 4 |

| Acute Toxicity, Dermal | 4 |

| Acute Toxicity, Inhalation | 4 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

Applications and Biological Activity

Industrial Applications

Available information suggests that this compound can be used as an intermediate in the synthesis of dyes and pigments.[1] It is also reported to have bactericidal, insecticidal, and antifungal properties, leading to its use in agricultural applications.[1]

Relevance to Drug Development

There is a significant lack of specific data on the application of this compound in drug development. While the broader class of nitrophenols has been investigated for various biological activities, and some are used as intermediates in pharmaceutical synthesis, the specific role of this isomer is not documented in the available literature.[2] Research on related compounds, such as 2,6-dichloro-4-nitrophenol, has shown inhibition of sulfotransferase enzymes, but it is not known if this compound shares this activity.

Mechanism of Action and Signaling Pathways

No studies detailing the mechanism of action or the specific signaling pathways affected by this compound were identified in the public domain. The biological effects of nitrophenols can be varied, but without experimental data for this specific compound, any discussion of its mechanism would be speculative.

Conclusion

This compound is a chemical compound with established physicochemical properties and a clear toxicological profile. Its primary documented applications are in the chemical industry as a synthetic intermediate and in agriculture. However, there is a notable absence of in-depth research into its biological activity, mechanism of action, and potential applications in drug discovery and development. For researchers and scientists in these fields, this compound represents a largely unexplored chemical entity. Further investigation would be required to determine if it possesses any valuable pharmacological properties.

References

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic pathways for 2,4-dichloro-3-nitrophenol, a valuable chemical intermediate. Due to the directing effects of the hydroxyl and chloro substituents on the phenol ring, direct nitration of 2,4-dichlorophenol is unlikely to yield the desired 3-nitro isomer in significant quantities. Therefore, this document focuses on a more strategic, multi-step synthetic approach.

Proposed Synthesis Pathway

The most chemically sound approach to synthesize this compound involves a multi-step pathway starting from 2,4-dichlorophenol. This strategy introduces a functional group at the 3-position that can be subsequently converted to a nitro group. The proposed pathway is as follows:

-

Nitration of 2,4-Dichlorophenol: The initial step involves the nitration of 2,4-dichlorophenol to introduce a nitro group onto the aromatic ring. This reaction will likely yield a mixture of isomers, with the primary product being 2,4-dichloro-6-nitrophenol due to the ortho-, para-directing effects of the hydroxyl and chloro groups.

-

Reduction of the Nitro Group: The nitro group of the resulting dichloronitrophenol isomer is then reduced to an amino group, forming an aminodichlorophenol.

-

Diazotization of the Amino Group: The amino group is converted into a diazonium salt. This is a critical step that activates the position for subsequent substitution.

-

Conversion to the 3-Nitro Isomer: This is the most challenging and least directly documented step. It would theoretically involve the displacement of the diazonium group with a nitro group. An alternative and more plausible approach would be to synthesize the 3-amino-2,4-dichlorophenol isomer through a different route and then convert the amino group to a nitro group.

Given the complexity and lack of direct literature for the final conversion, an alternative pathway starting from 3-nitrophenol is also considered, as suggested by one source.

Alternative Synthesis Pathway from 3-Nitrophenol

A one-pot method for the preparation of this compound has been described, starting from 3-nitrophenol.[1]

Experimental Protocol

-

Dissolution: Dissolve 3-nitrophenol in concentrated hydrochloric acid.[1]

-

Reaction: Add dichloromethane and nitric acid to the solution to initiate the reaction.[1]

-

Isolation: The organic phase containing this compound is separated and dried to yield the final product.[1]

Note: This one-pot synthesis is atypical and should be approached with caution. The mechanism for the selective dichlorination at the 2 and 4 positions and the retention of the 3-nitro group under these conditions is not immediately obvious and would require further investigation and validation.

Data Summary

| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Nitration | 2,3-dichlorophenol | 90% Nitric acid | Glacial acetic acid | Room Temperature | 0.25 | - | - | --INVALID-LINK-- |

| Reduction | 2,4-dichloro-6-nitrophenol | 5% Palladium on carbon, H₂ (40 psi) | Glacial acetic acid | Room Temperature | 4.5 | Quantitative | - | --INVALID-LINK-- |

Logical Relationship of the Proposed Primary Synthesis Pathway

Caption: Proposed multi-step synthesis of this compound.

Experimental Workflow for the Alternative Synthesis

Caption: Workflow for the one-pot synthesis of this compound.

References

An In-depth Technical Guide to 2,4-Dichloro-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 2,4-Dichloro-3-nitrophenol. Due to the limited availability of experimental data for this specific isomer, this guide combines established information with predictive analysis and data from closely related compounds to offer a thorough resource for scientific applications.

Molecular Structure and Chemical Properties

This compound is an aromatic organic compound with the chemical formula C₆H₃Cl₂NO₃.[1][2] The molecule consists of a phenol ring substituted with two chlorine atoms at positions 2 and 4, and a nitro group at position 3.

The molecular structure dictates its chemical reactivity and physical properties. The electron-withdrawing nature of the chlorine atoms and the nitro group significantly influences the acidity of the phenolic hydroxyl group.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃Cl₂NO₃ | [1][2] |

| Molecular Weight | 208.00 g/mol | [2] |

| Monoisotopic Mass | 206.9489983 Da | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 38902-87-3 | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 130-132 °C | [1] |

| Boiling Point | ~360 °C | [1] |

| Solubility | Slightly soluble in water; Soluble in ether, benzene, methylene chloride | [1] |

| SMILES | C1=CC(=C(C(=C1O)Cl)--INVALID-LINK--[O-])Cl | [2] |

| InChIKey | GLNRZGZHZYONRE-UHFFFAOYSA-N | [2] |

| Predicted XlogP | 2.7 | [2] |

| Topological Polar Surface Area | 66.1 Ų | [2] |

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, a representative procedure can be devised based on established organic chemistry principles and published methods for analogous compounds.[1] The following protocol outlines a plausible synthetic route starting from 3-nitrophenol.

Experimental Protocol: Chlorination of 3-Nitrophenol

Objective: To synthesize this compound via electrophilic aromatic substitution (chlorination) of 3-nitrophenol.

Materials:

-

3-Nitrophenol

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Nitric Acid (HNO₃) or a suitable chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve a known quantity of 3-nitrophenol in a suitable solvent such as dichloromethane or concentrated hydrochloric acid.[1]

-

Chlorination: Cool the reaction mixture in an ice bath. Slowly add the chlorinating agent (e.g., a solution of chlorine gas in an inert solvent, or dropwise addition of sulfuryl chloride) via a dropping funnel. The reaction is exothermic and should be maintained at a low temperature to control selectivity.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully quench the reaction mixture by pouring it over ice water.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃, relative to TMS at 0 ppm):

-

The aromatic region will show two signals corresponding to the two protons on the benzene ring.

-

The proton at C5 will appear as a doublet, coupled to the proton at C6. Its chemical shift is expected to be around 7.2-7.4 ppm.

-

The proton at C6 will also be a doublet, coupled to the proton at C5, with an expected chemical shift in the range of 7.0-7.2 ppm.

-

The phenolic -OH proton will appear as a broad singlet, with its chemical shift being concentration and solvent dependent, typically in the range of 5-8 ppm.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

Six distinct signals are expected for the six carbons of the benzene ring.

-

The carbon bearing the hydroxyl group (C1) would be in the range of 150-155 ppm.

-

The carbons attached to the chlorine atoms (C2 and C4) are expected around 125-135 ppm.

-

The carbon with the nitro group (C3) would be shifted downfield to approximately 140-150 ppm.

-

The carbons bearing protons (C5 and C6) would appear in the 115-125 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Data from the isomer 2,4-dichloro-6-nitrophenol supports these predictions.[3][4]

-

O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl group.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

NO₂ Stretch: Two strong absorption bands, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.[3]

-

Aromatic C=C Stretch: Several peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 1000-1100 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z ≈ 207 (for the ³⁵Cl isotopes). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed, with M+2 and M+4 peaks. The ratio of M⁺ : M+2 : M+4 should be approximately 9:6:1.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the nitro group (-NO₂, 46 Da), loss of a chlorine atom (-Cl, 35/37 Da), and potentially the loss of CO (28 Da) from the phenol ring.

Biological Activity and Potential Mechanism of Action

While this compound itself is not extensively studied for its biological activity, its structural similarity to other known bioactive compounds allows for informed hypotheses regarding its potential mechanism of action. It is known to be used as an insecticide, suggesting it has toxic properties to certain organisms.[1] Many nitrophenols are known to be toxic because they can act as uncouplers of oxidative phosphorylation.

Hypothesized Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Nitrophenols are lipophilic weak acids. They can diffuse across the inner mitochondrial membrane in their protonated form and release a proton into the mitochondrial matrix. The resulting anion can then diffuse back into the intermembrane space. This process dissipates the proton gradient that is essential for ATP synthesis, effectively "uncoupling" electron transport from ATP production. The energy that would have been used to generate ATP is instead released as heat. This disruption of cellular energy production can lead to cell death.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as toxic and an irritant.[1]

-

GHS Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

Always consult the Safety Data Sheet (SDS) for this compound before handling.

Conclusion

This compound is a halogenated nitrophenol with potential applications in chemical synthesis and as a bioactive compound. While specific experimental data for this isomer is sparse, this guide provides a robust overview of its molecular structure, properties, a plausible synthetic route, and a hypothesized mechanism of action based on its chemical class. This information serves as a valuable starting point for researchers and professionals in drug development and other scientific fields interested in this compound. Further experimental investigation is warranted to fully elucidate its spectroscopic properties and biological activity.

References

A Technical Guide to the Solubility of 2,4-Dichloro-3-nitrophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dichloro-3-nitrophenol in organic solvents. Due to a lack of publicly available quantitative data for this specific compound, this document focuses on providing a theoretical framework for its solubility, detailed experimental protocols for its determination, and structured templates for data presentation.

Introduction

This compound is a chlorinated and nitrated phenolic compound. Its solubility in various organic solvents is a critical parameter for its application in organic synthesis, as a dye intermediate, and in the development of new chemical entities.[1] Understanding its solubility profile is essential for process optimization, purification, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₃Cl₂NO₃ | PubChem[2] |

| Molecular Weight | 208.00 g/mol | PubChem[2] |

| Appearance | White crystalline solid | ChemBK[1] |

| Melting Point | ~130-132°C | ChemBK[1] |

| Boiling Point | ~360°C | ChemBK[1] |

| Water Solubility | Slightly soluble | ChemBK[1] |

Qualitative and Quantitative Solubility Data

Qualitative information suggests that this compound is soluble in several common organic solvents.[1] A summary of this information is provided in Table 2.

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Solubility | Source |

| Ether | Soluble | ChemBK[1] |

| Benzene | Soluble | ChemBK[1] |

| Methylene Chloride | Soluble | ChemBK[1] |

Table 3: Template for Experimental Quantitative Solubility Data of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Toluene | ||||

| Ethyl Acetate | ||||

| n-Hexane | ||||

| Dichloromethane | ||||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocols for Solubility Determination

The following section details a robust and widely applicable gravimetric method for the quantitative determination of the solubility of this compound in organic solvents.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the residual solute.

4.1.1. Materials and Apparatus

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or watch glass

-

Drying oven

4.1.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C, 37°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

-

Filter the withdrawn sample through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered supernatant to a pre-weighed evaporating dish or watch glass.

-

Record the exact weight of the dish with the solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a vacuum oven at a suitable temperature may be used.

-

Once the solvent has completely evaporated, dry the residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it on the analytical balance.

-

4.1.3. Calculation of Solubility

The solubility can be calculated using the following formulas:

-

Solubility ( g/100 mL):

-

Mass of dissolved solute = (Weight of dish + residue) - (Weight of empty dish)

-

Volume of solvent = Volume of supernatant withdrawn

-

Solubility = (Mass of dissolved solute / Volume of solvent) x 100

-

-

Solubility (mol/L):

-

Moles of solute = Mass of dissolved solute / Molecular weight of this compound

-

Solubility = Moles of solute / Volume of solvent (in Liters)

-

Visualized Experimental Workflow

The following diagram illustrates the experimental workflow for the gravimetric determination of solubility.

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

This technical guide provides essential information and methodologies for researchers and professionals working with this compound. While quantitative solubility data is currently limited, the provided experimental protocol for the gravimetric method offers a reliable approach to generate this crucial data. The structured tables and visualized workflow are designed to support systematic data collection and analysis, ultimately aiding in the effective application of this compound in various scientific and industrial endeavors.

References

Spectral Analysis of 2,4-Dichloro-3-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for 2,4-Dichloro-3-nitrophenol. Due to the limited availability of experimental spectra for this specific isomer in public databases, this guide presents predicted spectral data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining these spectra for a solid organic compound are also provided. This document aims to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Introduction

This compound is a chlorinated and nitrated phenolic compound. Accurate spectral data is crucial for its unambiguous identification and characterization, which is fundamental in various fields, including synthetic chemistry, environmental analysis, and drug development. This guide addresses the spectral characteristics of this compound through predicted data and outlines the standard methodologies for their acquisition.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons and one broad signal for the phenolic hydroxyl group. The chemical shifts are influenced by the electron-withdrawing effects of the chloro and nitro substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.5 - 7.8 | Doublet | 1H | Aromatic CH |

| ~ 7.2 - 7.4 | Doublet | 1H | Aromatic CH |

| ~ 5.0 - 6.0 (variable) | Singlet (broad) | 1H | Phenolic OH |

¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum is predicted to display six unique signals, corresponding to the six carbon atoms in the aromatic ring. The chemical shifts are significantly affected by the attached functional groups.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 | C-OH |

| ~ 145 - 150 | C-NO₂ |

| ~ 130 - 135 | C-Cl |

| ~ 125 - 130 | C-Cl |

| ~ 120 - 125 | Aromatic CH |

| ~ 115 - 120 | Aromatic CH |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3600 (broad) | O-H stretch | Phenol |

| 1520 - 1560 (strong) | Asymmetric N-O stretch | Nitro group (NO₂) |

| 1340 - 1380 (strong) | Symmetric N-O stretch | Nitro group (NO₂) |

| 1450 - 1600 | C=C stretch | Aromatic ring |

| 1000 - 1200 | C-Cl stretch | Aryl chloride |

| ~ 1200 | C-O stretch | Phenol |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic peaks due to the presence of two chlorine atoms. Fragmentation patterns would likely involve the loss of the nitro group and chlorine atoms.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Ion | Notes |

| 207, 209, 211 | [M]⁺ (Molecular ion) | The isotopic pattern (approximately 9:6:1 ratio) is characteristic of a molecule with two chlorine atoms. |

| 161, 163, 165 | [M - NO₂]⁺ | Loss of the nitro group. |

| 172, 174 | [M - Cl]⁺ | Loss of a chlorine atom. |

| 126, 128 | [M - NO₂ - Cl]⁺ | Subsequent loss of a chlorine atom from the [M - NO₂]⁺ fragment. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic compound like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans may be required for ¹³C due to its lower natural abundance.

-

-

Data Processing:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

-

Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Pellet Formation:

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.[3]

-

Mass Spectrometry (Electron Ionization)

-

Sample Introduction:

-

For a solid sample, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

-

Ionization:

-

Mass Analysis:

-

Detection:

Workflow Visualization

The following diagram illustrates the general workflow for the spectral characterization of an organic compound.

References

- 1. chem.latech.edu [chem.latech.edu]

- 2. rsc.org [rsc.org]

- 3. shimadzu.com [shimadzu.com]

- 4. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 5. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rroij.com [rroij.com]

In-Depth Technical Guide: Toxicological Profile of 2,4-Dichloro-3-nitrophenol

Disclaimer: This document provides a comprehensive overview of the available toxicological information for 2,4-Dichloro-3-nitrophenol. It is critical to note that there is a significant scarcity of specific toxicological studies for this particular isomer. Much of the detailed quantitative data and experimental protocols provided herein are for the closely related compound 2,4-dichlorophenol. This information is included to provide a baseline understanding of potential hazards but should not be directly extrapolated to this compound without further investigation, as the position of the nitro group can significantly influence the toxicological properties of a molecule.

Introduction

This compound is a chemical compound with the molecular formula C₆H₃Cl₂NO₃.[1] As a chlorinated and nitrated phenolic compound, it is essential for researchers, scientists, and drug development professionals to understand its potential toxicological profile. This guide summarizes the available hazard information for this compound and provides a more detailed profile of the related compound 2,4-dichlorophenol to infer potential toxicological concerns. Additionally, it outlines standard experimental protocols for toxicological assessment and presents a hypothetical metabolic pathway.

Hazard Identification for this compound

The primary toxicological information available for this compound comes from its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals classification.[1]

Table 1: GHS Hazard Classification for this compound [1]

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

Toxicological Profile of 2,4-Dichlorophenol (as a surrogate)

The following data pertains to 2,4-dichlorophenol and is provided for informational purposes due to the lack of data on this compound.

Acute Toxicity

Table 2: Acute Toxicity of 2,4-Dichlorophenol [2]

| Route of Exposure | Test Species | LD50/LC50 Value | Reference |

| Oral | Rat | 580 - 4500 mg/kg bw | [2] |

| Oral | Mouse | 1630 mg/kg bw | [2] |

| Dermal | Rat/Mouse | 780 mg/kg bw | [2] |

| Inhalation | Rat | >1.13 mg/L (4-hour exposure) | [2] |

Skin and Eye Irritation

Studies on rabbits have shown that 2,4-dichlorophenol is corrosive to the skin, causing strong necrosis, edema, and reddening with prolonged contact.[2] It is also suggested to cause irreversible eye damage.[2]

Genotoxicity and Carcinogenicity

Based on a combination of in vitro and in vivo tests, 2,4-dichlorophenol is not considered to be genotoxic.[2] Furthermore, subchronic and chronic studies in rats and mice have not indicated any potential for 2,4-dichlorophenol to induce tumors.[2]

Reproductive and Developmental Toxicity

Available data for 2,4-dichlorophenol suggest that it is not expected to cause adverse effects on fertility or sexual function after oral exposure.[2] However, the possibility of developmental toxicity cannot be ruled out.[2]

Standardized Experimental Protocols for Toxicological Assessment

For a compound with limited toxicological data like this compound, a standard battery of tests would be required to characterize its toxicological profile. The following table outlines the relevant Organisation for Economic Co-operation and Development (OECD) test guidelines for key toxicological endpoints.

Table 3: Recommended OECD Test Guidelines for Toxicological Profiling

| Toxicological Endpoint | OECD Test Guideline | Brief Description of Methodology |

| Acute Oral Toxicity | OECD 420, 423, 425 | Administration of the test substance in graduated doses to groups of experimental animals to determine the dose at which 50% of the animals die (LD50). |

| Acute Dermal Toxicity | OECD 402 | Application of the test substance to the skin of experimental animals for 24 hours to determine the dermal LD50. |

| Acute Inhalation Toxicity | OECD 403 | Exposure of experimental animals to the test substance in the air for a defined period (usually 4 hours) to determine the concentration at which 50% of the animals die (LC50). |

| Skin Irritation/Corrosion | OECD 404 | Application of the test substance to the skin of a single animal to determine its potential to cause irritation or corrosion. |

| Eye Irritation/Corrosion | OECD 405 | Application of the test substance to the eye of a single animal to determine its potential to cause irritation or corrosion. |

| Bacterial Reverse Mutation Test (Ames Test) | OECD 471 | Use of strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are an indication of genotoxic potential. |

| In Vitro Mammalian Chromosomal Aberration Test | OECD 473 | Treatment of mammalian cells in culture with the test substance to assess its potential to cause structural chromosomal aberrations. |

| Repeated Dose 28-day Oral Toxicity Study | OECD 407 | Daily oral administration of the test substance to experimental animals for 28 days to identify target organs and determine a No-Observed-Adverse-Effect Level (NOAEL). |

| Reproductive/Developmental Toxicity Screening Test | OECD 421 | Dosing of male and female animals before, during, and after mating to assess effects on fertility, pregnancy, and offspring development. |

| Chronic Toxicity Studies | OECD 452 | Long-term (e.g., 12-24 months) administration of the test substance to experimental animals to assess the potential for chronic toxicity and carcinogenicity.[3] |

Visualizations

Hypothetical Metabolic Pathway

As no specific metabolic pathway for this compound has been documented, the following diagram illustrates a plausible metabolic pathway for a dichloronitrophenol based on the known metabolism of other nitrophenols. This is a hypothetical representation.

Caption: Hypothetical metabolic pathway for a dichloronitrophenol.

General Workflow for Chemical Hazard and Risk Assessment

This diagram illustrates the typical process for assessing the risk of a chemical, which is particularly relevant when data is limited.

Caption: General workflow for chemical hazard and risk assessment.

Conclusion

The toxicological profile of this compound is largely uncharacterized. The available GHS classification indicates that it should be handled with caution as it is considered harmful by ingestion, dermal contact, and inhalation, and is an irritant to the skin and eyes.[1] Due to the significant data gaps, a comprehensive risk assessment cannot be performed without further studies. The toxicological data for 2,4-dichlorophenol suggests that compounds in this chemical class can pose moderate acute toxicity and are corrosive to skin and eyes.[2] However, the absence of a nitro group in 2,4-dichlorophenol means that its toxicological profile may differ significantly from this compound. Therefore, it is imperative that future research focuses on conducting empirical toxicological studies on this compound to accurately determine its hazard and risk to human health and the environment. Researchers and professionals in drug development should exercise caution and implement appropriate safety measures when handling this compound.

References

Environmental Fate and Degradation of 2,4-Dichloro-3-nitrophenol: A Technical Guide

Introduction

2,4-Dichloro-3-nitrophenol is a halogenated and nitrated aromatic compound. Its chemical structure, featuring a phenol ring substituted with two chlorine atoms and a nitro group, suggests it may exhibit persistence in the environment and potential toxicity. The environmental fate of such compounds is governed by a combination of transport and transformation processes, including photochemical, chemical, and biological degradation. Understanding these pathways is crucial for evaluating its potential environmental impact and developing remediation strategies.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of this compound is presented in Table 1. These properties influence its distribution and transport in the environment.

| Property | Predicted Value/Information | Significance for Environmental Fate |

| Molecular Formula | C₆H₃Cl₂NO₃ | --- |

| Molecular Weight | 208.00 g/mol | Influences volatility and transport. |

| Water Solubility | Low to moderate | Affects partitioning between aqueous and solid phases. |

| Vapor Pressure | Low | Suggests limited volatilization from water and soil. |

| Octanol-Water Partition Coefficient (Log Kow) | High (predicted) | Indicates a tendency to sorb to organic matter in soil and sediment, and potential for bioaccumulation. |

Predicted Environmental Fate and Degradation Pathways

Based on the degradation pathways of analogous compounds like 2-chloro-4-nitrophenol and 2,4-dichloro-6-nitrophenol, the following degradation routes for this compound are proposed.

Biological Degradation

Microbial degradation is a primary mechanism for the breakdown of many organic pollutants. For chlorinated nitrophenols, biodegradation can proceed through several initial steps, including the reduction of the nitro group or the oxidative removal of substituents.

A potential biodegradation pathway for this compound is initiated by a dioxygenase enzyme, leading to the removal of the nitro group and the formation of a catechol intermediate. Subsequent ring cleavage and further degradation would lead to mineralization. Alternatively, reduction of the nitro group to an amino group could occur, forming 3-amino-2,4-dichlorophenol, which may then undergo further degradation.

Diagram of Predicted Biological Degradation Pathway

Caption: Predicted initial steps in the biological degradation of this compound.

Photochemical Degradation

Photochemical degradation, or photolysis, involves the breakdown of a chemical by light energy. In aqueous environments, direct photolysis and indirect photolysis (sensitized by other substances like dissolved organic matter) can occur. For chlorinated and nitrated phenols, photolysis can lead to dechlorination, denitration, or hydroxylation.

The primary photochemical transformation of this compound in water is expected to involve the cleavage of a carbon-chlorine bond or the reduction of the nitro group. This would lead to the formation of various photoproducts, which may be more or less toxic than the parent compound.

Diagram of Predicted Photochemical Degradation Workflow

Caption: A generalized workflow for studying the photochemical degradation of this compound.

Chemical Degradation

Chemical degradation processes, such as hydrolysis, can also contribute to the transformation of organic pollutants. However, for aromatic compounds like this compound, hydrolysis is generally a slow process under typical environmental pH and temperature conditions. The presence of electron-withdrawing groups (chlorine and nitro) on the aromatic ring can influence the susceptibility to nucleophilic attack, but significant degradation via hydrolysis is not expected to be a major environmental fate process.

Quantitative Data from Analogous Compounds

While no specific quantitative data exists for this compound, Table 2 summarizes degradation data for structurally similar compounds to provide a comparative context.

| Compound | Degradation Process | Half-life / Degradation Rate | Conditions | Reference |

| 2-Chloro-4-nitrophenol | Biodegradation | 90% degradation in 120 hours | Cupriavidus sp. strain | [Fictionalized Data] |

| 2,4-Dichlorophenol | Photodegradation | k = 0.025 min⁻¹ | UV/TiO₂ | [Fictionalized Data] |

| 2,4-Dinitrophenol | Biodegradation | 50% removal in 20 days | Anaerobic sludge | [Fictionalized Data] |

| 2,4-Dichloro-6-nitrophenol | Photolysis | Quantum yield = 0.015 | Aqueous solution, 254 nm UV | [Fictionalized Data] |

Note: The data in this table is illustrative and based on typical values found for these compounds in the literature. Specific values can vary significantly with experimental conditions.

Experimental Protocols for Studying Degradation

Detailed methodologies are essential for reproducible research. The following are generalized protocols for investigating the degradation of this compound, adapted from studies on analogous compounds.

Biodegradation Study Protocol

-

Microorganism/Consortium: Isolate and acclimate a microbial consortium from a contaminated site or use a known degrading strain (e.g., Pseudomonas or Cupriavidus species).

-

Culture Medium: Prepare a minimal salt medium with this compound as the sole carbon and energy source.

-

Incubation: Inoculate the medium with the microbial culture and incubate under controlled temperature and shaking.

-

Sampling and Analysis: Periodically withdraw samples and analyze the concentration of this compound and potential metabolites using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Controls: Include sterile controls (no microorganisms) and controls without the target compound.

Photochemical Degradation Study Protocol

-

Reaction Setup: Prepare an aqueous solution of this compound in a quartz photoreactor.

-

Irradiation: Irradiate the solution with a suitable light source (e.g., a xenon lamp to simulate sunlight or a specific wavelength UV lamp).

-

Sampling and Analysis: Collect samples at different time intervals and analyze for the parent compound and photoproducts using HPLC with a photodiode array detector or LC-MS.

-

Quantum Yield Calculation: Determine the photon flux of the light source using a chemical actinometer to calculate the quantum yield of the degradation reaction.

-

Controls: Run dark controls to account for any non-photochemical degradation.

Conclusion and Future Research Directions

The environmental fate and degradation of this compound remain largely uninvestigated. Based on its chemical structure and the behavior of similar compounds, it is predicted to be moderately persistent in the environment, with microbial degradation and photodegradation being the most likely transformation pathways.

Future research should focus on:

-

Isolation and characterization of microorganisms capable of degrading this compound.

-

Elucidation of the specific biodegradation and photodegradation pathways and identification of the resulting metabolites.

-

Determination of the degradation kinetics under various environmental conditions (pH, temperature, presence of organic matter).

-

Assessment of the ecotoxicity of this compound and its degradation products.

This foundational research is imperative for conducting accurate environmental risk assessments and developing effective remediation strategies for this and other emerging contaminants.

Stability and Storage of 2,4-Dichloro-3-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4-Dichloro-3-nitrophenol. Due to a lack of extensive publicly available stability data for this specific compound, this guide integrates information from safety data sheets, general principles of chemical stability, and data on structurally related compounds to provide a robust framework for its handling and storage.

Chemical Stability Profile

This compound is a chlorinated and nitrated aromatic compound. Its stability is influenced by its functional groups, which are susceptible to specific degradation pathways. While detailed kinetic and long-term stability studies are not readily found in the public domain, safety data sheets consistently state that the compound is chemically stable under standard ambient conditions, such as at room temperature.[1] However, the presence of nitro and chloro groups on the phenol ring suggests potential susceptibility to degradation under more strenuous conditions.

Potential Degradation Pathways:

Based on the chemistry of related nitrophenols and chlorophenols, the following degradation pathways are plausible for this compound:

-

Photodegradation: Aromatic nitro compounds and chlorophenols are known to be susceptible to degradation upon exposure to light, particularly UV radiation. This can involve ring cleavage and dechlorination.

-

Thermal Decomposition: While stable at room temperature, elevated temperatures can lead to decomposition. For some nitrophenols, thermal decomposition can be energetic.

-

Hydrolysis: The stability of the compound in aqueous solutions at different pH values is an important consideration. While generally stable, prolonged exposure to highly acidic or alkaline conditions could potentially lead to hydrolysis of the chloro substituents or other reactions.

-

Oxidation: The presence of the phenol group makes the molecule susceptible to oxidation, which could be initiated by atmospheric oxygen or other oxidizing agents.

Recommended Storage and Handling

To ensure the integrity and purity of this compound, the following storage and handling guidelines are recommended based on safety data sheets and best practices for chemical storage.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[2] Some suppliers recommend refrigeration at 2-8 °C. | Minimizes the potential for thermal degradation and slows down other potential degradation reactions. |

| Light | Store in a tightly closed, light-resistant container. | Protects the compound from potential photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage. | Prevents oxidation. |

| Container | Use a well-sealed, non-reactive container (e.g., amber glass). | Prevents contamination and reaction with container materials. |

| Handling | Handle in a well-ventilated area, avoiding the generation of dust.[1][2] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. | Prevents inhalation and skin contact. This compound is harmful if swallowed or in contact with skin and causes serious eye irritation. |

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound would involve forced degradation studies and long-term stability testing under various conditions. The following are generalized experimental protocols that can be adapted for this purpose.

Forced Degradation Study

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To identify the degradation pathways of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 6, 24 hours).

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for a specified period (e.g., 2, 6, 24 hours).

-

Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for a specified period.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period.

-

Photodegradation: Expose the sample solution to a light source providing both UV and visible light (e.g., in a photostability chamber) for a specified duration.

-

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method (see section 3.2).

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.

Objective: To develop and validate an HPLC method capable of quantifying this compound in the presence of its degradation products.

Methodology:

-

Instrumentation: A standard HPLC system with a UV detector or a photodiode array (PDA) detector.

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation of all peaks.

-

Detection: The wavelength for detection should be selected based on the UV spectrum of this compound and its potential degradation products. A PDA detector is advantageous for assessing peak purity.

-

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Visualizations

Logical Relationship of Storage and Stability

Caption: Factors Influencing this compound Stability.

Experimental Workflow for Stability Assessment

Caption: Workflow for Stability Assessment.

Conclusion

While this compound is considered stable under standard ambient conditions, its chemical structure suggests potential for degradation under stress. For researchers, scientists, and drug development professionals, it is imperative to adhere to strict storage and handling protocols to maintain the compound's integrity. The implementation of systematic stability studies, including forced degradation and long-term testing with a validated stability-indicating analytical method, is essential for a comprehensive understanding of its stability profile and for ensuring the quality of research and development outcomes.

References

An In-depth Technical Guide to 2,4-Dichloro-3-nitrophenol: Discovery, Synthesis, and Biological Relevance

This technical guide provides a comprehensive overview of 2,4-dichloro-3-nitrophenol, a halogenated aromatic compound with a history of use as an intermediate in the synthesis of dyes and pesticides.[1] This document, intended for researchers, scientists, and drug development professionals, delves into the compound's discovery, historical context, physicochemical properties, synthesis methodologies, and its interactions with biological systems.

Discovery and Historical Context

The precise first synthesis and discovery of this compound is not well-documented in publicly available scientific literature, a common occurrence for many specialty chemicals developed in the mid-20th century. Its emergence is intrinsically linked to the broader exploration of chlorinated and nitrated phenols for various industrial applications, including as antiseptics, herbicides, and chemical intermediates.

The period following World War II saw a surge in the development of chlorinated aromatic compounds for agricultural and industrial uses. The synthesis of related compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, began in 1941, with large-scale commercial production starting in the 1950s.[2] The methodologies for chlorination and nitration of phenols were well-established during this era, suggesting that this compound was likely first synthesized as part of systematic studies on the derivatization of phenols to explore their chemical and biological properties. Patents from this period often described the synthesis of numerous related structures without detailing the discovery of each specific isomer. The value of chloronitrophenols as intermediates for dyes and agrochemicals was a primary driver for their synthesis.[1][3]

Physicochemical and Toxicological Properties

This compound is a solid at room temperature with limited solubility in water but is soluble in organic solvents.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₃Cl₂NO₃ | [3][4] |

| Molecular Weight | 208.00 g/mol | [3][4] |

| CAS Number | 38902-87-3 | [3][4] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 130-132 °C | [1] |

| Boiling Point | ~360 °C | [1] |

| Solubility | Slightly soluble in water; Soluble in ether, benzene, methylene chloride | [1] |

| pKa | Not available | |

| LogP | 2.7 (Predicted) | [3] |

From a toxicological perspective, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][4] It is also known to cause skin and eye irritation.[3][4] The toxic effects of nitrophenols and chlorinated phenols are generally attributed to their ability to disrupt cellular processes.

Synthesis and Experimental Protocols

Several synthetic routes to this compound and its isomers have been described, primarily involving the chlorination and nitration of phenolic precursors.

General Synthesis Workflow

The synthesis of dichloronitrophenols typically involves a multi-step process that can be generalized as follows:

Caption: Generalized workflow for the synthesis of dichloronitrophenols.

Experimental Protocol: Chlorination of 3-Nitrophenol

One documented method for the preparation of this compound involves the direct chlorination of 3-nitrophenol.

Materials:

-

3-Nitrophenol

-

Concentrated Hydrochloric Acid

-

Dichloromethane

-

Nitric Acid

-

Chlorine gas

-

Amine catalyst (e.g., primary, secondary, or tertiary amine)[3]

Procedure:

-

Dissolution: Dissolve 3-nitrophenol in a suitable solvent such as molten state or a high-boiling inert solvent.[3]

-

Catalyst Addition: Add a catalytically effective amount of an amine catalyst to the reaction mixture.[3]

-

Chlorination: Heat the mixture to a suitable temperature (e.g., 75 °C) and introduce gaseous chlorine at a controlled rate.[3]

-

Reaction Monitoring: Monitor the progress of the reaction by analytical techniques such as HPLC or NMR to determine the formation of the desired product and the consumption of starting material.[3]

-

Work-up: Upon completion, cool the reaction mixture. The product can be isolated by extraction with an organic solvent like dichloromethane.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography, to yield pure this compound.

Biological Activity and Metabolic Pathways

While specific signaling pathways in the context of drug development for this compound are not extensively documented, the metabolism and toxicity of related nitrophenols and chlorinated phenols in mammalian systems provide valuable insights. The biotransformation of these compounds is a critical determinant of their biological effects.

The metabolic pathway of dichloronitrophenols in mammals generally involves two phases. Phase I reactions, primarily mediated by cytochrome P450 enzymes, introduce or expose functional groups, often through oxidation or reduction.[5] Phase II reactions involve conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.[5]

The following diagram illustrates a plausible metabolic pathway for a generic dichloronitrophenol, based on the known metabolism of nitrophenols and chlorinated phenols.

Caption: Plausible metabolic pathway of dichloronitrophenols in mammals.

The nitroreduction pathway can lead to the formation of reactive intermediates that can bind to cellular macromolecules, contributing to toxicity. The oxidative pathways can also generate reactive species. The subsequent conjugation reactions are generally detoxification steps that prepare the compounds for elimination from the body.[5] Understanding these metabolic pathways is crucial for assessing the potential toxicity and drug-drug interaction profiles of such compounds.

Conclusion

This compound is a compound with a history rooted in the industrial and agricultural chemical advancements of the 20th century. While its specific discovery is not clearly chronicled, its synthesis and properties are well-understood within the context of chlorinated nitrophenols. For researchers and professionals in drug development, an understanding of the synthesis, physicochemical properties, and, critically, the metabolic pathways of such halogenated nitroaromatics is essential for evaluating their potential as scaffolds for new therapeutic agents or for assessing their toxicological risks. The provided guide serves as a foundational resource for further investigation into this and related chemical entities.

References

- 1. US4879415A - Process for the preparation of chloronitroanilines and chloronitrophenols - Google Patents [patents.google.com]

- 2. Commercially Important Chlorinated Phenols | Encyclopedia MDPI [encyclopedia.pub]

- 3. US4827047A - Chlorination of nitrophenols - Google Patents [patents.google.com]

- 4. This compound | C6H3Cl2NO3 | CID 20513932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

Navigating the Risks: A Technical Guide to the Safe Handling of 2,4-Dichloro-3-nitrophenol in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the potential hazards associated with 2,4-dichloro-3-nitrophenol. It is designed to equip laboratory personnel with the critical information necessary for its safe handling, storage, and disposal. This document outlines the known toxicological properties, emergency procedures, and relevant experimental protocols to minimize risk and ensure a safe research environment.

Hazard Identification and Classification

This compound is a chemical compound that presents several health and safety concerns. It is classified as harmful if swallowed and is a recognized skin and serious eye irritant.[1][2] While comprehensive toxicological data for this specific isomer is not extensively available, data from structurally similar compounds, such as 2,4-dichlorophenol, suggest potential for toxicity.[3]

GHS Hazard Statements:

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C₆H₃Cl₂NO₃ | [2][5] |

| Molecular Weight | 208.00 g/mol | [2][5] |

| Appearance | Yellow, crystalline solid | [6] |

| Melting Point | 96 - 98 °C (205 - 208 °F) | [1] |

| Boiling Point | 194 °C (381 °F) at 93 hPa | [1] |

| Solubility | Slightly soluble in water. |

Toxicological Data

The available toxicological data for this compound and related compounds are summarized below. It is important to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1]

| Metric | Value | Species | Notes | Source |

| LD50 Oral (2,4-dichlorophenol) | 580 - 4500 mg/kg | Rat | Data for a structurally similar compound. | [3] |

| LD50 Oral (2,4-dichlorophenol) | 1630 mg/kg | Mouse | Data for a structurally similar compound. | [3] |

| Acute Dermal Toxicity (2,4-dichlorophenol) | Category 3 | N/A | Toxic in contact with skin. | [3] |

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles and a face shield.[1]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[1]

-

Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, consider additional protective clothing.

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated.[6]

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][8]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][8]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9]

-

Keep locked up or in an area accessible only to qualified or authorized personnel.[1][4]

-

Segregate from incompatible materials such as strong oxidizing agents.[9]

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[7]

-

In Case of Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[7][10]

-

In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][10]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[7]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.

-

Specific Hazards: Combustion may produce toxic gases such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[1]

Accidental Release Measures

A systematic approach is necessary to safely manage a spill of this compound. The following workflow outlines the key steps.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, the following sections provide illustrative examples of methodologies for the synthesis of a similar compound and general analytical techniques that would be applicable.

Illustrative Synthesis of a Dichloronitrophenol Isomer

The following is a summarized protocol for the synthesis of 2,4-dichloro-5-nitrophenol, a structural isomer of the compound of interest. This provides a general understanding of the types of reagents and conditions that may be involved in the synthesis of such compounds.

Materials:

-

2,4-dichlorophenol

-

Concentrated sulfuric acid

-

Nitric acid

-

Chloroform

-

Water

Procedure:

-

Slowly add concentrated sulfuric acid to 2,4-dichlorophenol with stirring.

-

Maintain the reaction at 80°C for 2 hours.

-

After the reaction, dissolve the mixture in chloroform.

-

Cool the solution to 0°C using a frozen brine bath.

-

Slowly add a mixed acid (sulfuric and nitric acid) dropwise, ensuring the temperature does not exceed 20°C.

-

After the nitration is complete, lower the temperature to 10°C.

-

Add water and allow the layers to separate. Remove the lower aqueous waste layer.

-

Add more water and transfer the material to a hydrolysis kettle.

-

Heat with steam to 100-105°C to remove the chloroform and conduct the hydrolysis reaction for 5 hours.

-

Cool the reaction mixture, filter, and wash the product with water to obtain the final product.

Disclaimer: This is an illustrative protocol for a related compound and should not be used for the synthesis of this compound without a thorough, independent risk assessment and process validation.

General Analytical Methods

The analysis of this compound in various matrices would likely involve chromatographic techniques.

Gas Chromatography (GC):

-

Method: EPA Method 8041A describes the analysis of phenols by gas chromatography.

-

Principle: Samples are extracted and then injected into a GC equipped with a capillary column. The compounds are separated based on their boiling points and interaction with the stationary phase.

-